REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>N1CCCCC1>[C:14]([C:13]1[C:12](=[O:17])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[C:8]([O:10][CH3:11])[CH:9]=2)(=[O:15])[CH3:16]
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Name
|
|
Quantity
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15.2 g
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Type
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reactant
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Smiles
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OC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was warmed on a hot plate until solution
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Type
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TEMPERATURE
|
Details
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to be heated gently
|
Type
|
WAIT
|
Details
|
After several minutes the reaction mixture solidified
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
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Details
|
the product was recrystallized from a mixture of alcohol and acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C(OC2=CC(=CC=C2C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |